molecular formula C22H15F6N5O2S B15099557 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-tr iazol-3-ylthio)]acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-tr iazol-3-ylthio)]acetamide

Cat. No.: B15099557
M. Wt: 527.4 g/mol
InChI Key: PSORJPCAEHBWIV-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. The compound contains multiple functional groups, including trifluoromethyl, furan, pyridine, and triazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan and pyridine moieties under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. The presence of the trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H15F6N5O2S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H15F6N5O2S/c23-21(24,25)13-8-14(22(26,27)28)10-15(9-13)30-18(34)12-36-20-32-31-19(17-5-1-2-6-29-17)33(20)11-16-4-3-7-35-16/h1-10H,11-12H2,(H,30,34)

InChI Key

PSORJPCAEHBWIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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